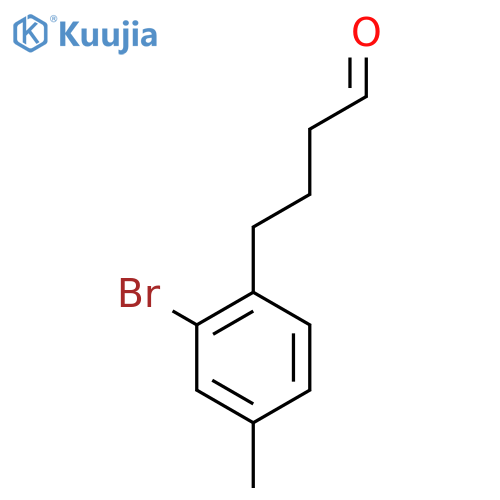Cas no 1039420-23-9 (4-(2-bromo-4-methylphenyl)butanal)

1039420-23-9 structure
商品名:4-(2-bromo-4-methylphenyl)butanal
4-(2-bromo-4-methylphenyl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2-bromo-4-methylphenyl)butanal
- EN300-1904118
- 1039420-23-9
-
- インチ: 1S/C11H13BrO/c1-9-5-6-10(11(12)8-9)4-2-3-7-13/h5-8H,2-4H2,1H3
- InChIKey: PFHCSDITZQFYOE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C=CC=1CCCC=O
計算された属性
- せいみつぶんしりょう: 240.01498g/mol
- どういたいしつりょう: 240.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 17.1Ų
4-(2-bromo-4-methylphenyl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1904118-0.5g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1904118-10.0g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1904118-5.0g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1904118-0.1g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1904118-1g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1904118-0.05g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1904118-0.25g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1904118-1.0g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1904118-2.5g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1904118-10g |
4-(2-bromo-4-methylphenyl)butanal |
1039420-23-9 | 10g |
$5467.0 | 2023-09-18 |
4-(2-bromo-4-methylphenyl)butanal 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1039420-23-9 (4-(2-bromo-4-methylphenyl)butanal) 関連製品
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
